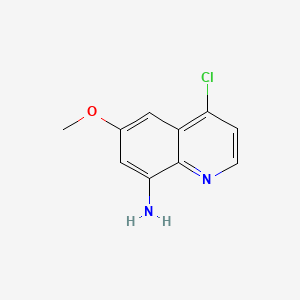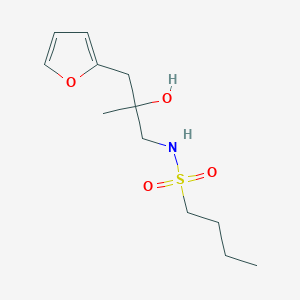
4-Chloro-6-methoxyquinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is used in research and can be purchased from various chemical suppliers .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxyquinolin-8-amine and similar compounds often involves complex organic chemistry reactions. For instance, one study prepared a series of compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Other synthesis protocols involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxyquinolin-8-amine consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 6th position .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-methoxyquinolin-8-amine are complex and can involve various intermediates. Electroanalytical tools can be used to study these redox-active intermediates .Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinolin-8-amine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Activity
4-Chloro-6-methoxyquinolin-8-amine: has been identified as a core structure in the development of compounds with anticancer properties. Its ability to interfere with cellular signaling pathways makes it a valuable candidate for the synthesis of new anticancer agents. Researchers are exploring its efficacy against various cancer cell lines, aiming to understand its mechanism of action and potential as a therapeutic agent .
Antioxidant Properties
The compound’s structural framework allows for the scavenging of free radicals, which is crucial in the prevention of oxidative stress-related diseases. Its antioxidant activity is being studied for the development of treatments that could protect cells from damage caused by oxidative stress .
Anti-Inflammatory Uses
Inflammation is a common pathway in many diseases, and 4-Chloro-6-methoxyquinolin-8-amine is being researched for its anti-inflammatory effects. By modulating inflammatory mediators, it could be used to treat conditions like arthritis and other chronic inflammatory disorders .
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs. The specific structure of 4-Chloro-6-methoxyquinolin-8-amine is being investigated for its potential to inhibit the life cycle of malaria-causing parasites, offering a pathway to new antimalarial therapies .
Anti-SARS-CoV-2 Potential
Given the global impact of COVID-19, there is a significant interest in finding effective treatments4-Chloro-6-methoxyquinolin-8-amine has shown promise in inhibiting SARS-CoV-2 replication, which could lead to the development of novel antiviral drugs to combat coronavirus infections .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. The compound’s ability to act against mycobacterial strains is being explored, with the aim of creating more effective and less toxic treatments for tuberculosis .
Antimicrobial Effects
The broad-spectrum antimicrobial activity of 4-Chloro-6-methoxyquinolin-8-amine makes it a candidate for the development of new antibiotics. Its effectiveness against resistant bacterial strains is particularly of interest in the ongoing fight against antibiotic resistance .
Cardiovascular Research
Quinoline derivatives are also being studied for their cardiovascular effects4-Chloro-6-methoxyquinolin-8-amine may have potential applications in treating cardiovascular diseases by affecting vascular smooth muscle cells and influencing blood pressure regulation .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-aminoquinolines, have been used for the control and eradication of malaria .
Mode of Action
It is suggested that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
It is known that similar compounds, such as 4-aminoquinolines, have a multi-factorial mechanism of action, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .
Result of Action
It is suggested that similar compounds, such as chloroquine, result in the accumulation of toxic heme in malarial trophozoites, leading to their death .
Action Environment
It is known that similar compounds, such as 4-aminoquinolines, have been used effectively in various environments for the control and eradication of malaria .
Propiedades
IUPAC Name |
4-chloro-6-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMFIRZHADDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)


![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2593450.png)
![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)



![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)


![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)